![molecular formula C12H13NO2 B3380418 2-(7-ethyl-1H-indol-3-yl)acetic acid CAS No. 191674-95-0](/img/structure/B3380418.png)
2-(7-ethyl-1H-indol-3-yl)acetic acid
Overview
Description
“2-(7-ethyl-1H-indol-3-yl)acetic acid” is a derivative of indole, containing an acetic acid linked to the C3 carbon atom of an indole . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This compound is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “this compound” was characterized using 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Chemical Reactions Analysis
The corresponding hydrazide of “this compound” was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular formula of C12H13NO2 and a molecular weight of 203.24 .Scientific Research Applications
Synthesis and Biological Applications
Chemical Synthesis and Antimicrobial Activity : Research has demonstrated the transformation of 2-(1H-Indol-3-yl)acetic acid into various derivatives, showing antibacterial activities close to the standard Ciprofloxacin. These compounds also exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Auxin Activity and Molecular Structure : The auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) and its analogs was studied, revealing their role as phytohormones in plant growth. The study provides insights into the molecular interactions of these compounds, suggesting a borderline between strong and weak auxins (Antolić et al., 2004).
Regioselective Synthesis for Biological and Pharmaceutical Fields : An iron(III)-catalyzed hydroarylation method was developed to synthesize 3,3-bis(indol-3-yl)propanoic acids and their esters, demonstrating high yields and regioselectivity. These compounds are significant for their biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
Antimicrobial Oxadiazoles with Indole Moiety : A novel series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone derivatives were synthesized, showcasing potential antibacterial and antifungal activities. This research highlights the indole moiety's significance in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Exploring Synthetic Versatility for Drug Design : Studies on the synthetic versatility of indole derivatives through Lewis acid-induced decomposition reactions have provided valuable insights into the mechanistic aspects of these reactions. Such research contributes to the understanding of indole's role in the design and development of new therapeutic agents (Gioiello et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(7-ethyl-1H-indol-3-yl)acetic acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of white blood cells (WBCs), which are essential for the body’s immune response.
Mode of Action
It is known that indole derivatives, such as this compound, bind with high affinity to multiple receptors . This binding can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they can inhibit the activity of certain enzymes, leading to changes in the metabolic processes of cells . The affected pathways and their downstream effects can vary widely, depending on the specific targets of the compound and the type of cells involved.
Result of Action
The molecular and cellular effects of this compound’s action can vary, depending on its specific targets and the type of cells involved. For instance, if the compound targets interleukin-2, it could potentially modulate immune responses . More research is needed to fully understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-4-3-5-10-9(6-11(14)15)7-13-12(8)10/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQHDBXIAODINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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